2-Phenylphenanthrene
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Overview
Description
2-Phenylphenanthrene is a polycyclic aromatic hydrocarbon (PAH) with the molecular formula C20H14. It consists of a phenanthrene core with a phenyl group attached at the second position. This compound is of significant interest due to its unique structural properties and its presence in various natural and synthetic environments .
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method for synthesizing 2-Phenylphenanthrene involves the photocyclization of stilbene derivatives. For instance, triphenylethylene can be irradiated in the presence of iodine in cyclohexane to yield 9-phenylphenanthrene, which can then be converted to this compound .
Industrial Production Methods:
Chemical Reactions Analysis
Types of Reactions: 2-Phenylphenanthrene undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phenanthrenequinone using oxidizing agents like chromic acid.
Reduction: Reduction with hydrogen gas and a catalyst like Raney nickel can yield 9,10-dihydrophenanthrene.
Substitution: Electrophilic halogenation with bromine can produce 9-bromophenanthrene.
Common Reagents and Conditions:
Oxidation: Chromic acid in an acidic medium.
Reduction: Hydrogen gas with Raney nickel as a catalyst.
Substitution: Bromine in an inert solvent like carbon tetrachloride.
Major Products:
Oxidation: Phenanthrenequinone.
Reduction: 9,10-Dihydrophenanthrene.
Substitution: 9-Bromophenanthrene.
Scientific Research Applications
2-Phenylphenanthrene has several applications in scientific research:
Biology and Medicine: While specific biological applications are less documented, PAHs like this compound are studied for their potential biological activities and interactions.
Mechanism of Action
The mechanism by which 2-Phenylphenanthrene exerts its effects is primarily through its interactions with other organic molecules. It can undergo various chemical transformations, such as phenyl group shifts, which are influenced by the compound’s thermodynamic stability and the reaction conditions . These transformations can affect the compound’s behavior and reactivity in different environments.
Comparison with Similar Compounds
Phenanthrene: A PAH with three fused benzene rings, used in the production of dyes, plastics, and pesticides.
Methylphenanthrene: A methyl-substituted derivative of phenanthrene, used as a maturity indicator in geochemical studies.
Phenylanthracene: Another PAH with a phenyl group attached to an anthracene core, studied for its photophysical properties.
Uniqueness: 2-Phenylphenanthrene is unique due to its specific structural arrangement, which influences its chemical reactivity and stability. Its presence in various natural and synthetic environments makes it a valuable compound for geochemical and industrial studies.
Properties
CAS No. |
4325-77-3 |
---|---|
Molecular Formula |
C20H14 |
Molecular Weight |
254.3 g/mol |
IUPAC Name |
2-phenylphenanthrene |
InChI |
InChI=1S/C20H14/c1-2-6-15(7-3-1)17-12-13-20-18(14-17)11-10-16-8-4-5-9-19(16)20/h1-14H |
InChI Key |
OSOLELDZBFOFHO-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=C2)C4=CC=CC=C4C=C3 |
Origin of Product |
United States |
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